molecular formula C13H23NO4 B13581258 1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid

1-[(Tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylicacid

Cat. No.: B13581258
M. Wt: 257.33 g/mol
InChI Key: MHVRTIOHOLFKNY-UTLUCORTSA-N
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Description

1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, meaning it can be removed under acidic conditions, making it useful in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid typically involves the reaction of 4,6-dimethylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile or tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of Boc-protected compounds often involves continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. These processes typically use microreactor systems to introduce the Boc group into a variety of organic compounds .

Mechanism of Action

The mechanism by which 1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid exerts its effects involves the formation and removal of the Boc protecting group. The Boc group is introduced through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The removal of the Boc group occurs under acidic conditions, leading to the formation of a tert-butyl carbocation, which is stabilized by elimination and decarboxylation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-4,6-dimethylpiperidine-2-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and the steric effects it imparts in synthetic reactions. This makes it particularly useful in certain synthetic pathways where other Boc-protected compounds may not be as effective .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

(2S,4R,6S)-4,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H23NO4/c1-8-6-9(2)14(10(7-8)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t8-,9+,10+/m1/s1

InChI Key

MHVRTIOHOLFKNY-UTLUCORTSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](N([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1CC(N(C(C1)C(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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